2-Benzo[d]1,3-dioxolen-5-yl-3-((4-ethoxyphenyl)amino)inden-1-one is a complex organic compound with significant implications in medicinal chemistry. Its IUPAC name reflects its intricate structure, which consists of various functional groups that enhance its biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 371.4 g/mol. This compound is primarily classified as an indene derivative, characterized by the presence of a benzodioxole moiety and an ethoxy-substituted aniline.
The synthesis of 2-Benzo[d]1,3-dioxolen-5-yl-3-((4-ethoxyphenyl)amino)inden-1-one can be approached through several methods, often involving multi-step reactions:
The molecular structure of 2-Benzo[d]1,3-dioxolen-5-yl-3-((4-ethoxyphenyl)amino)inden-1-one can be described using various structural representations:
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC5=C(C=C4)OCO5This representation indicates the presence of multiple aromatic rings and functional groups that contribute to its chemical properties.
IIKQZSQSLYKOEY-UHFFFAOYSA-NThe compound undergoes several notable chemical reactions:
The mechanism of action for 2-Benzo[d]1,3-dioxolen-5-yl-3-((4-ethoxyphenyl)amino)inden-1-one is primarily associated with its potential anticancer properties:
The physical and chemical properties of 2-Benzo[d]1,3-dioxolen-5-yl-3-((4-ethoxyphenyl)amino)inden-1-one are crucial for its application in research:
The primary applications of 2-Benzo[d]1,3-dioxolen-5-yl-3-((4-ethoxyphenyl)amino)inden-1-one lie within medicinal chemistry:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7